Diphenylsilanediol bis(3-nitrobenzoate)
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Overview
Description
Diphenylsilanediol bis(3-nitrobenzoate) is an organosilicon compound that features a silanol group bonded to two phenyl groups and esterified with 3-nitrobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenylsilanediol bis(3-nitrobenzoate) typically involves the esterification of diphenylsilanediol with 3-nitrobenzoic acid. The process can be summarized as follows:
Starting Materials: Diphenylsilanediol and 3-nitrobenzoic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Procedure: Diphenylsilanediol is dissolved in an appropriate solvent (e.g., dichloromethane), and 3-nitrobenzoic acid is added along with DCC. The mixture is stirred at room temperature until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for diphenylsilanediol bis(3-nitrobenzoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Diphenylsilanediol bis(3-nitrobenzoate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield diphenylsilanediol and 3-nitrobenzoic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with a metal catalyst or chemical reducing agents like sodium borohydride.
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products
Hydrolysis: Diphenylsilanediol and 3-nitrobenzoic acid.
Reduction: Diphenylsilanediol bis(3-aminobenzoate).
Substitution: Various substituted diphenylsilanediol derivatives depending on the electrophile used.
Scientific Research Applications
Diphenylsilanediol bis(3-nitrobenzoate) has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of organosiloxane-based resins and polymers, which have applications in coatings, adhesives, and sealants.
Chemistry: Employed as a reagent in organic synthesis for the preparation of complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical materials.
Electronics: Utilized in the fabrication of thermally resistant light-emitting diode (LED) encapsulants and dielectric layers for organic thin-film transistors.
Mechanism of Action
The mechanism of action of diphenylsilanediol bis(3-nitrobenzoate) depends on its specific application. In materials science, its ability to form strong hydrogen bonds and participate in polymerization reactions is crucial. In medicinal applications, the compound’s interaction with biological molecules and its potential to act as a drug carrier are of interest. The nitro groups can undergo reduction to amines, which can then interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
Diphenylsilanediol: The parent compound, which lacks the esterified 3-nitrobenzoate groups.
Triphenylsilanol: Another silanol compound with three phenyl groups.
Phenylsilanetriol: A silanetriol with one phenyl group and three hydroxyl groups.
Uniqueness
Diphenylsilanediol bis(3-nitrobenzoate) is unique due to the presence of both silanol and esterified nitrobenzoate groups. This combination imparts distinct chemical and physical properties, such as enhanced hydrogen bonding and potential for further functionalization. The nitro groups also provide additional reactivity, making the compound versatile for various applications.
Properties
CAS No. |
129459-88-7 |
---|---|
Molecular Formula |
C26H18N2O8Si |
Molecular Weight |
514.5 g/mol |
IUPAC Name |
[(3-nitrobenzoyl)oxy-diphenylsilyl] 3-nitrobenzoate |
InChI |
InChI=1S/C26H18N2O8Si/c29-25(19-9-7-11-21(17-19)27(31)32)35-37(23-13-3-1-4-14-23,24-15-5-2-6-16-24)36-26(30)20-10-8-12-22(18-20)28(33)34/h1-18H |
InChI Key |
MAXITZFAXKEMKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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